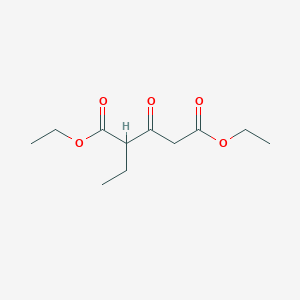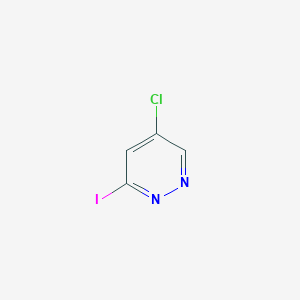
5-Chloro-3-iodopyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-iodopyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of chlorine and iodine substituents on the pyridazine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridazine typically involves the halogenation of pyridazine derivatives. One common method starts with the chlorination of pyridazine to form 5-chloropyridazine, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines with different functional groups.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-3-iodopyridazine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is explored for its potential biological activitiesResearch is ongoing to evaluate the specific biological effects of this compound .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its role as an intermediate in the production of various active ingredients highlights its industrial significance .
Mécanisme D'action
The mechanism of action of 5-Chloro-3-iodopyridazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of halogen substituents may influence its binding affinity and reactivity with biological molecules. Studies suggest that pyridazine derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 5-Chloro-3-bromopyridazine
- 5-Chloro-3-fluoropyridazine
- 5-Chloro-3-methylpyridazine
Comparison: 5-Chloro-3-iodopyridazine is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and properties. Compared to its analogs, the iodine substituent enhances its ability to participate in coupling reactions and increases its overall molecular weight. The combination of chlorine and iodine also influences its electronic properties, making it a versatile intermediate in various chemical transformations .
Propriétés
Formule moléculaire |
C4H2ClIN2 |
|---|---|
Poids moléculaire |
240.43 g/mol |
Nom IUPAC |
5-chloro-3-iodopyridazine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-7-2-3/h1-2H |
Clé InChI |
HICXXHDGLABUAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


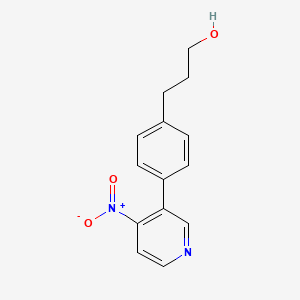
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
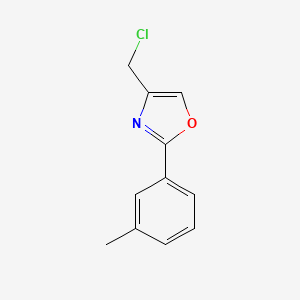
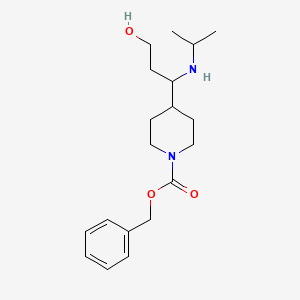
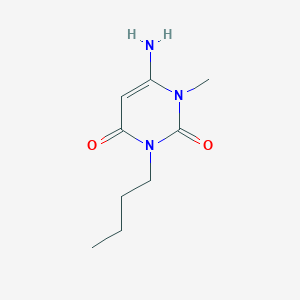
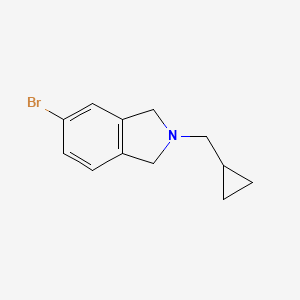
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
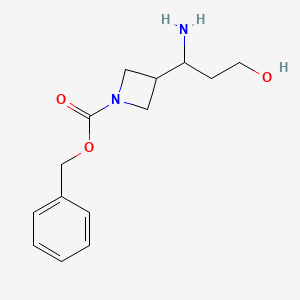
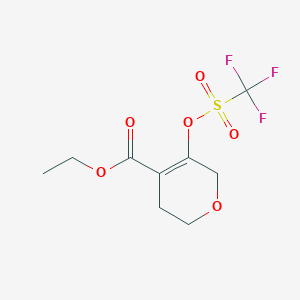
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
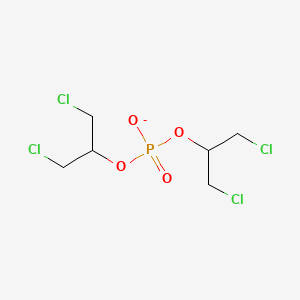
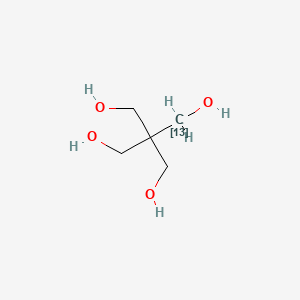
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
